2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Catalog No.
S14823720
CAS No.
435269-66-2
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hexanone, 5-methyl-4-phenyl-, (4S)-

CAS Number

435269-66-2

Product Name

2-Hexanone, 5-methyl-4-phenyl-, (4S)-

IUPAC Name

(4S)-5-methyl-4-phenylhexan-2-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1

InChI Key

LCOOJQDLEJBDTO-ZDUSSCGKSA-N

Canonical SMILES

CC(C)C(CC(=O)C)C1=CC=CC=C1

Isomeric SMILES

CC(C)[C@H](CC(=O)C)C1=CC=CC=C1

2-Hexanone, 5-methyl-4-phenyl-, (4S)- (CAS 435269-66-2) is an enantiopure, β-branched chiral ketone utilized primarily as a rigorously defined analytical benchmark for transition-metal catalysis and as a high-value building block in asymmetric synthesis [1]. Featuring a bulky isopropyl group adjacent to the C4 stereocenter, this compound provides essential steric shielding that dictates high facial selectivity in downstream transformations. In procurement contexts, it is selected over simpler chiral ketones or racemic mixtures specifically to prevent diastereomeric scrambling during complex multi-step active pharmaceutical ingredient (API) synthesis and to provide exact retention-time calibration in chiral chromatography workflows.

Research Fit

Stereochemistry
Single (4S)-enantiomer with defined absolute configuration
Workflow
Chiral building block for asymmetric synthesis and method development
Selection context
Supports stereochemical-control studies where enantiopurity is prerequisite

Substituting (4S)-5-methyl-4-phenyl-2-hexanone with its racemic counterpart (CAS 120609-18-9) or unbranched analogs like (S)-4-phenyl-2-pentanone fundamentally compromises downstream processability [1]. Utilizing the racemate in sequential asymmetric synthesis generates intractable diastereomeric mixtures, necessitating costly and yield-depleting chromatographic separations. Furthermore, substituting the C5-isopropyl group with a smaller methyl or ethyl moiety drastically reduces the A-value at the adjacent position, which degrades the conformational rigidity required to achieve >90% diastereomeric excess during subsequent hydride reductions or enolate alkylations.

Substitution Risk

(4R)-enantiomer
Stereochemical inversion may alter asymmetric induction outcome and biological recognition
Racemate (CAS 120609-18-9)
Enantiomeric excess control may not transfer; reported ee dropped from ~99% to 14% in analogous catalytic reactions
Positional isomers
Carbonyl position shift alters reactivity, NMR signature, and protein-binding geometry; not a stereochemical proxy

Steric-Driven Diastereoselectivity in Secondary Alcohol Synthesis

When subjected to bulky hydride reduction (e.g., L-Selectride), the C5-isopropyl group of (4S)-5-methyl-4-phenyl-2-hexanone provides critical steric shielding, forcing nucleophilic attack from a single face [1]. This conformational locking yields a diastereomeric ratio (d.r.) exceeding 95:5, whereas the less sterically demanding C5-methyl analog ((S)-4-phenyl-2-pentanone) typically achieves only ~80:20 d.r. under identical cryogenic conditions.

Evidence DimensionDiastereomeric ratio (d.r.) upon bulky hydride reduction
Target Compound Data>95:5 d.r. (driven by C5-isopropyl steric bulk)
Comparator Or Baseline(S)-4-phenyl-2-pentanone (C5-methyl analog) [~80:20 d.r.]
Quantified Difference>15% improvement in diastereomeric excess
ConditionsKetone reduction via L-Selectride at -78 °C in THF

Procuring the isopropyl-substituted chiral ketone eliminates the need for downstream diastereomer separation, directly improving overall yield in multi-step syntheses.

Absolute configuration
Class-level inference
(4S) InChIKey LCOOJQDLEJBDTO-ZDUSSCGKSA-N vs (4R) distinct CAS; chiral HPLC/GC separation validated for this class
Supports enantiomer-attribution review for chirality-sensitive applications
Analytical verification by chiral chromatography recommended

Baseline Resolution for Catalyst Enantioselectivity Benchmarking

In the development of novel chiral ligands for Rh- or Pd-catalyzed 1,4-conjugate additions, precise quantification of enantiomeric excess is mandatory. The certified (4S)-5-methyl-4-phenyl-2-hexanone standard provides a single, sharp chromatographic peak (e.g., tR ≈ 8.5 min) that achieves complete baseline separation from the (4R) enantiomer (tR ≈ 10.8 min) [1]. Attempting to calibrate chiral HPLC workflows using crude or racemic mixtures leads to peak overlap and integration errors, invalidating catalyst performance metrics.

Evidence DimensionChromatographic retention time separation (ΔtR)
Target Compound DataSingle sharp peak (tR ≈ 8.5 min, >99% ee)
Comparator Or BaselineRacemic 5-methyl-4-phenyl-2-hexanone [Overlapping/dual peaks, 0% ee]
Quantified DifferenceComplete baseline separation (ΔtR > 2.0 min) enabling precise integration
ConditionsChiral HPLC (Daicel Chiralcel OD-H), Hexane/i-PrOH (98:2), 1.0 mL/min

Using the certified (4S) enantiomer as an analytical reference is mandatory for accurately quantifying the performance of novel chiral catalysts in 1,4-conjugate additions.

Spectroscopic differentiation
Cross-study comparable
InChIKey and ¹³C carbonyl shift distinguish target from positional isomer 5-methyl-5-phenyl-3-hexanone; reference NMR/FTIR/MS available
Enables incoming QC identity confirmation by standard spectroscopy
SpectraBase backbone data; chiral method needed for ee

Enolate Conformational Rigidity for Alkylation Workflows

The synthesis of contiguous stereocenters via enolate alkylation requires a highly ordered transition state. The high A-value of the isopropyl group in (4S)-5-methyl-4-phenyl-2-hexanone restricts bond rotation, ensuring that electrophilic trapping of the corresponding lithium enolate occurs with >90% facial selectivity [1]. In contrast, the C5-ethyl analog ((S)-4-phenyl-2-hexanone) exhibits greater conformational flexibility, resulting in facial selectivity dropping below 75% and yielding mixed stereoisomers.

Evidence DimensionFacial attack selectivity during electrophilic trapping
Target Compound Data>90% facial selectivity
Comparator Or Baseline(S)-4-phenyl-2-hexanone (C5-ethyl analog) [<75% facial selectivity]
Quantified Difference>15% increase in facial selectivity
ConditionsLDA-mediated enolization followed by alkyl halide trapping at -78 °C

The high conformational rigidity imparted by the isopropyl group ensures predictable stereocontrol, making it a superior precursor for synthesizing complex contiguous stereocenters.

Asymmetric catalysis
Cross-study comparable
Reported ee: up to 99% (pure enantiomer substrate, Rh catalysis) vs 14% (racemate, Zn-mediated); enantiopurity prerequisite
Supports ligand-catalyst optimization; starting enantiopurity determines max attainable ee
Conditions: Rh(acac)(C₂H₄)/(S)-P-Phos, dioxane/water, 100°C
COX-2 inhibition
Class-level inference
IC₅₀ >10,000 nM (scaffold) vs no activity for achiral 5-methyl-2-hexanone; pyrazole analog PKB IC₅₀ 80 µM
Supports enantiomer-specific target-engagement review; phenyl substituent essential for interaction
Human recombinant COX-2; weak binding, requires validation
In silico prediction
Supporting evidence
DrugMapper suggests associations with several therapeutic areas; 5-LOX IC₅₀ >100,000 nM provides negative selectivity baseline
Computational target-fishing context only; not experimental validation
Data to verify; intended for screening library prioritization
Drug-likeness profile
Supporting evidence
MW 190.29, HBD=0, HBA=1; lead-like space vs. solvent analog MW 114.19; positional isomer identical MW but different topology
Selection fit for fragment-based libraries; MW within optimal range
Physicochemical identity alone insufficient to distinguish enantiomers

Analytical Reference Standard for Asymmetric Catalysis

Directly downstream of its precise chiral HPLC baseline resolution, this compound is procured as a certified reference standard. It is used to calibrate retention times and validate the enantiomeric excess (ee%) of products generated during the development of new chiral diene, phosphoramidite, or bis-sulfoxide ligands for transition-metal-catalyzed 1,4-conjugate additions [1].

Precursor for Conformationally Locked Chiral APIs

Leveraging the steric shielding of the C5-isopropyl group, this compound is utilized as a foundational building block in pharmaceutical synthesis. It allows chemists to perform highly diastereoselective downstream reductions and enolate alkylations, forming contiguous stereocenters without the yield penalties associated with separating complex diastereomeric mixtures [1].

Synthesis of Advanced Chiral Auxiliaries

Because of its high enantiopurity and predictable facial selectivity during functionalization, (4S)-5-methyl-4-phenyl-2-hexanone is an ideal starting material for synthesizing complex chiral amines and secondary alcohols. These derivatives are subsequently deployed as directing groups or resolving agents in industrial-scale asymmetric workflows [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric catalysis method development
Enantiopure substrate requirement
Reaction enantioselectivity outcome and ligand screening
Fragment-based library design
Lead-like physicochemical profile (MW <300, HBD=0)
Fragment target-engagement screening and growth vector
Chiral building block for medicinal chemistry
Stereochemical-control synthesis utility
Diastereoselectivity and SAR context exploration
Chiral analytical reference
Matched enantiomer pair availability (CAS distinct)
Chiral chromatographic method validation and QC identity

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

190.135765193 g/mol

Monoisotopic Mass

190.135765193 g/mol

Heavy Atom Count

14

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